Benzyl ((benzyloxy)carbonyl)-D-tyrosinate
Overview
Description
Cbz-L-Tyrosine benzyl ester, also known as benzyl (benzyloxy)carbonyl-L-tyrosinate, is a derivative of the amino acid tyrosine. It is commonly used in peptide synthesis as a protected form of tyrosine, where the amino group is protected by the carboxybenzyl (Cbz) group and the carboxyl group is esterified with benzyl alcohol. This compound is valuable in organic synthesis and biochemistry due to its stability and ease of deprotection.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cbz-L-Tyrosine benzyl ester can be synthesized through a multi-step process:
Protection of the amino group: The amino group of L-tyrosine is protected by reacting it with benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium bicarbonate. This forms the Cbz-protected tyrosine.
Esterification of the carboxyl group: The carboxyl group of the Cbz-protected tyrosine is then esterified by reacting it with benzyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form Cbz-L-Tyrosine benzyl ester
Industrial Production Methods
Industrial production of Cbz-L-Tyrosine benzyl ester follows similar synthetic routes but on a larger scale. The process involves:
Large-scale protection: Using industrial reactors, the amino group of L-tyrosine is protected with benzyl chloroformate.
Esterification: The protected tyrosine is then esterified with benzyl alcohol using industrial-grade dehydrating agents and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Cbz-L-Tyrosine benzyl ester undergoes various chemical reactions, including:
Hydrogenation: The Cbz group can be removed by catalytic hydrogenation using palladium on carbon (Pd-C) in the presence of hydrogen gas.
Hydrolysis: The benzyl ester can be hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.
Oxidation and Reduction: The phenolic hydroxyl group of tyrosine can undergo oxidation to form quinones or reduction to form catechols
Common Reagents and Conditions
Catalytic hydrogenation: Pd-C, H₂
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions
Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Major Products Formed
Deprotected tyrosine: Upon hydrogenation, the Cbz group is removed, yielding free L-tyrosine.
Free carboxylic acid: Hydrolysis of the benzyl ester yields L-tyrosine with a free carboxyl group
Scientific Research Applications
Cbz-L-Tyrosine benzyl ester has numerous applications in scientific research:
Peptide Synthesis: It is widely used in the synthesis of peptides, where the Cbz group protects the amino group during coupling reactions.
Bioconjugation: The compound is used in bioconjugation techniques to attach peptides to various biomolecules.
Drug Development: It serves as a precursor in the synthesis of peptide-based drugs and prodrugs.
Biochemical Studies: Researchers use it to study enzyme-substrate interactions and protein modifications
Mechanism of Action
The primary mechanism of action of Cbz-L-Tyrosine benzyl ester involves its role as a protected amino acid derivative:
Protection: The Cbz group protects the amino group from unwanted reactions during peptide synthesis.
Deprotection: The Cbz group can be selectively removed under mild conditions, allowing the amino group to participate in subsequent reactions.
Ester Hydrolysis: The benzyl ester can be hydrolyzed to yield the free carboxyl group, facilitating further modifications
Comparison with Similar Compounds
Cbz-L-Tyrosine benzyl ester can be compared with other protected amino acid derivatives:
Cbz-L-Alanine benzyl ester: Similar protection strategy but with alanine instead of tyrosine.
Fmoc-L-Tyrosine benzyl ester: Uses fluorenylmethyloxycarbonyl (Fmoc) as the protecting group instead of Cbz.
Boc-L-Tyrosine benzyl ester: Uses tert-butyloxycarbonyl (Boc) as the protecting group
These compounds differ in their protecting groups, which offer different stability and deprotection conditions, making them suitable for various synthetic applications.
Biological Activity
Benzyl ((benzyloxy)carbonyl)-D-tyrosinate, commonly referred to as Cbz-D-Tyr, is a derivative of D-tyrosine that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C₁₇H₁₉NO₅
- Molecular Weight : 303.34 g/mol
- Functional Groups : The compound features a benzyloxycarbonyl (Cbz) group attached to the D-tyrosine backbone.
This compound is primarily studied for its role as a tyrosinase inhibitor. Tyrosinase is an enzyme critical in melanin synthesis, and its inhibition can lead to various biological effects:
- Inhibition of Melanin Production : Cbz-D-Tyr acts as a competitive inhibitor of tyrosinase, thereby reducing melanin synthesis. This property is particularly useful in treating hyperpigmentation disorders and skin conditions like vitiligo .
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which contribute to its protective effects against oxidative stress-related cellular damage .
- Potential Anticancer Activity : Preliminary studies suggest that derivatives of D-tyrosine may exhibit anticancer properties by modulating pathways involved in tumor growth and metastasis .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
-
Tyrosinase Inhibition Studies :
A study demonstrated that Cbz-D-Tyr effectively inhibits tyrosinase activity in vitro, with IC50 values indicating strong binding affinity to the enzyme. The mechanism involves competitive inhibition where Cbz-D-Tyr mimics the natural substrate, D-tyrosine . -
Antioxidant Studies :
Research highlighted the antioxidant capabilities of Cbz-D-Tyr, showing that it significantly reduces reactive oxygen species (ROS) in cellular models. This suggests a protective role against oxidative damage in various tissues . -
Anticancer Activity :
In vivo studies using animal models indicated that Cbz-D-Tyr derivatives can suppress tumor growth in specific cancer types, including ovarian cancer xenografts. The compound's ability to interfere with signaling pathways related to cell proliferation was noted as a key factor in its anticancer effects .
Properties
IUPAC Name |
benzyl 3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO5/c26-21-13-11-18(12-14-21)15-22(23(27)29-16-19-7-3-1-4-8-19)25-24(28)30-17-20-9-5-2-6-10-20/h1-14,22,26H,15-17H2,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSDDUICYXQXRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601269849 | |
Record name | Tyrosine, N-carboxy-, dibenzyl ester, DL- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601269849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13249-67-7 | |
Record name | Tyrosine, N-carboxy-, dibenzyl ester, DL- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13249-67-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tyrosine, N-carboxy-, dibenzyl ester, DL- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601269849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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